1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Physicochemical Properties Lipophilicity ADME Prediction

Post-synthetic N1-methylation of tetrahydroindazoles often reduces yield and complicates purification. This pre-functionalized building block eliminates that step, delivering the exact N1-methylated scaffold for reliable SAR and analytical workflows. • Pre-installed N1-methyl group - no post-synthetic alkylation required • ΔLogP +0.52 vs. non-methylated analog enables unambiguous HPLC/LC-MS peak identification • Defined MW (180.20) streamlines reaction monitoring and product confirmation by mass spectrometry • Supplied as ≥97% purity solid for direct use in parallel library synthesis and reference standard preparation

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 32286-99-0
Cat. No. B1291125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
CAS32286-99-0
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCN1C2=C(CCCC2)C(=N1)C(=O)O
InChIInChI=1S/C9H12N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H2,1H3,(H,12,13)
InChIKeyGRVDRWFCDKSVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Technical Baseline


1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic carboxylic acid with a fused tetrahydroindazole core. It possesses a methyl substituent at the N1 position and a carboxylic acid group at C3, giving it the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol [1]. This compound is supplied as a solid with a purity typically ranging from 95% to 98% and is intended for research and development use only . As a member of the tetrahydroindazole carboxylic acid class, it serves as a versatile synthetic intermediate and building block, offering unique physicochemical properties due to its saturated ring system and N-methylation [2].

Type Heterocyclic carboxylic acid building block
Feature N1-Methylated tetrahydroindazole core
Use Research synthesis intermediate

Why Analogs Cannot Substitute


Simple substitution of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with its closest structural analogs, such as the non-methylated 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 6076-13-7) or the aromatic 1-methyl-1H-indazole-3-carboxylic acid (CAS 50890-83-0), is not chemically or functionally equivalent. Quantifiable differences in lipophilicity (ΔLogP ~0.5 units) and molecular weight directly impact solubility, permeability, and chromatographic behavior . Furthermore, the specific N1-methylation pattern dictates downstream reactivity and selectivity in subsequent synthetic transformations, a critical factor established in the literature for indazole alkylation [1]. Procuring the precise compound ensures experimental reproducibility and avoids the introduction of uncontrolled variables associated with analogs that possess altered physicochemical or reactivity profiles.

Lipophilicity shift
N1-methylation increases lipophilicity; non-methylated analog may alter permeability and chromatographic behavior.
Mass and stoichiometry
Molecular weight difference impacts MS identification and reagent stoichiometry.
Regioselective outcome
Pre-installed N1-methyl directs downstream reactivity; unmethylated analog introduces N2/N1 isomer ambiguity.

Quantitative Evidence vs. Analogs


Lipophilicity Increase from N-Methylation

The target compound exhibits a higher partition coefficient (LogP) compared to its non-methylated analog, 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. This increase in lipophilicity is directly attributable to the presence of the N1-methyl group and is a key differentiator for applications where membrane permeability or reversed-phase chromatography retention is a critical parameter .

Lipophilicity
Data to verify
LogP 1.51 vs 0.99, Δ +0.52
Higher lipophilicity may support membrane permeability studies
Computed from vendor/database sources
Physicochemical Properties Lipophilicity ADME Prediction

Molecular Weight Differentiation

The molecular weight of the target compound is a direct consequence of its N1-methyl substitution. This 14 Da mass difference relative to its non-methylated analog is a critical parameter for mass spectrometric analysis, reaction monitoring, and stoichiometric calculations in synthesis .

Mass Differentiation
Data to verify
MW 180.20 vs 166.18 g/mol, Δ +14.02
Supports unambiguous MS identification
Based on molecular formula
Synthetic Chemistry Analytical Characterization Mass Spectrometry

Vendor Purity and Cost Comparison

A comparative analysis of commercial purity and pricing reveals that 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is offered at a slight purity discount but a higher unit cost compared to its non-methylated analog, reflecting the added synthetic step of N-methylation. This cost differential must be weighed against the specific functional requirement for the N-methyl group .

Procurement Comparison
Reported
Purity 97% vs 98%, cost +28–70%
Informs procurement decisions when N-methyl is required
Vendor pricing 2026
Procurement Supply Chain Cost-Efficiency

N1-Alkylation Directs Synthetic Selectivity

Research on indazole-3-carboxylic acid derivatives demonstrates that the choice of N-substituent (e.g., methyl vs. hydrogen) directly influences the outcome of subsequent alkylation reactions. In a study on the synthesis of synthetic cannabinoids, a method using indazole-3-carboxylic acid achieved selective N1-alkylation with yields ranging from 51–96% [1]. This class-level evidence strongly suggests that the pre-installed N1-methyl group on the target compound locks the regioisomeric outcome, potentially leading to more predictable and higher-yielding derivatizations compared to using an unsubstituted core that would require a subsequent, and potentially less selective, alkylation step.

Regioselectivity
Class-level
Pre-methylation avoids N2/N1 isomer formation
May simplify synthetic route planning
Based on indazole alkylation study
Organic Synthesis Regioselectivity Medicinal Chemistry

Application Scenarios


N-Methylated Library Synthesis

This compound is the optimal starting material for the parallel synthesis of compound libraries where an N1-methyl group is a desired pharmacophoric feature. The evidence of increased lipophilicity (ΔLogP = +0.52) and the 14 Da mass shift directly address common SAR exploration goals. Using this pre-functionalized building block eliminates the need for a post-synthetic methylation step, which, based on class-level inference, can improve overall synthetic yield and reduce purification complexity . The defined molecular weight ensures straightforward reaction monitoring and final product confirmation by mass spectrometry .

Chromatographic & Analytical Standards

The distinct physicochemical profile—specifically the higher LogP (1.51) and unique molecular weight (180.20 g/mol)—makes this compound an ideal candidate for use as a reference standard in HPLC and LC-MS method development. Its retention time will be reliably differentiated from its non-methylated analog (LogP 0.99, MW 166.18), allowing for robust and unambiguous peak identification in complex mixtures [REFS-1, REFS-2]. Procurement of this specific, high-purity (97%) compound is essential for generating accurate and reproducible analytical data.

Cost-Effective Targeted Synthesis

Given the premium cost of this compound over its non-methylated analog (ΔCost = +28-70%), its procurement should be reserved for projects where the N1-methyl group is non-negotiable for the target molecule's activity or properties . For large-scale or preliminary work where the methyl group is not required, the less expensive analog (CAS 6076-13-7) represents a more fiscally responsible choice. This scenario is supported by the direct vendor cost and purity comparison, enabling informed budget allocation in R&D programs.

Application
Selection Property
Validation Focus
N-Methylated library synthesis
N1-methylation and lipophilicity context
MS characterization, regioselective derivatization yield
Chromatographic reference standard
Distinct LogP and MW profile
Retention time differentiation, analytical method development
Cost-targeted synthesis procurement
Cost-requirement procurement analysis
Budget allocation vs. functional requirement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.